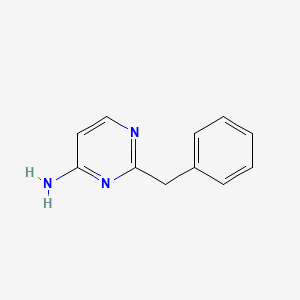2-Benzylpyrimidin-4-amine
CAS No.: 22404-44-0
Cat. No.: VC5194520
Molecular Formula: C11H11N3
Molecular Weight: 185.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22404-44-0 |
|---|---|
| Molecular Formula | C11H11N3 |
| Molecular Weight | 185.23 |
| IUPAC Name | 2-benzylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H11N3/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) |
| Standard InChI Key | ATTMAZIMEUWSOA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=NC=CC(=N2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Benzylpyrimidin-4-amine has a molecular weight of 185.23 g/mol and a SMILES string of C1=CC=C(C=C1)CC2=NC=CC(=N2)N . Its structure consists of a six-membered pyrimidine ring with a benzyl group (-CH₂C₆H₅) at position 2 and an amino group (-NH₂) at position 4. The planar pyrimidine core facilitates π-π stacking interactions with biological targets, while the benzyl moiety enhances lipophilicity, influencing membrane permeability .
Table 1: Key Molecular Descriptors of 2-Benzylpyrimidin-4-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₃ | |
| Molecular Weight | 185.23 g/mol | |
| IUPAC Name | 2-benzylpyrimidin-4-amine | |
| PubChem CID | 1236669 | |
| InChI Key | ATTMAZIMEUWSOA-UHFFFAOYSA-N |
Spectral and Computational Data
The compound’s InChI string (InChI=1S/C11H11N3/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)) provides a standardized representation of its connectivity . Computational models predict a logP value of ~2.1, indicating moderate lipophilicity suitable for oral bioavailability. Density functional theory (DFT) calculations suggest that the amino group participates in hydrogen bonding, a critical feature for binding to kinase ATP pockets .
Synthetic Methodologies
Nucleophilic Substitution Reactions
The most common synthesis route involves nucleophilic substitution of 2,4-dichloropyrimidine with benzylamine. For example, reacting 2,4-dichloropyrimidine (1 equiv.) with benzylamine (1 equiv.) in chloroform in the presence of triethylamine (TEA) yields 2-benzylpyrimidin-4-amine in 89–95% yield after silica chromatography .
Scheme 1: Synthesis via Nucleophilic Substitution
Transition Metal-Catalyzed Couplings
Advanced derivatives are synthesized using cross-coupling strategies:
-
Buchwald-Hartwig Amination: Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling of aryl halides with amines. For instance, 2-chloro-4-aminopyrimidine derivatives react with benzyl bromides under microwave irradiation (150°C, 30 min) to afford target compounds .
-
Suzuki-Miyaura Coupling: Boronic acids cross-couple with halogenated pyrimidines to introduce aromatic substituents. This method achieves regioselective functionalization critical for optimizing bioactivity .
Physicochemical and Pharmacokinetic Properties
Stability and Solubility
2-Benzylpyrimidin-4-amine exhibits:
Drug-Likeness
The compound adheres to Lipinski’s rule of five:
-
Molecular weight <500 Da (185.23 Da)
-
Hydrogen bond donors ≤5 (2 from -NH₂)
-
Hydrogen bond acceptors ≤10 (3 from pyrimidine)
-
logP <5 (predicted ~2.1)
Biological Activity and Mechanisms
PLK4 Inhibition
2-Benzylpyrimidin-4-amine derivatives (e.g., compound 8h) inhibit Polo-like kinase 4 (PLK4), a regulator of centriole duplication, with IC₅₀ values as low as 6.7 nM . This activity correlates with antiproliferative effects in breast cancer cell lines (MCF-7, MDA-MB-231), where 8h reduces viability by >80% at 1 μM .
Table 2: Anticancer Activity of Select Derivatives
| Compound | Target | IC₅₀ (μM) | Cell Line | Viability Reduction |
|---|---|---|---|---|
| 8h | PLK4 | 0.0067 | MCF-7 | 85% at 1 μM |
| 34 | USP1/UAF1 | 0.012 | A549 (NSCLC) | 70% at 5 μM |
USP1/UAF1 Deubiquitinase Inhibition
N-Benzyl-2-phenylpyrimidin-4-amine analogues (e.g., compound 34) inhibit USP1/UAF1, a deubiquitinase overexpressed in nonsmall cell lung cancer (NSCLC). At 5 μM, 34 increases monoubiquitinated PCNA levels by 3-fold and reduces A549 cell survival by 70% .
Applications in Drug Discovery
Anticancer Therapeutics
The compound’s dual inhibition of PLK4 and USP1/UAF1 supports its development for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume